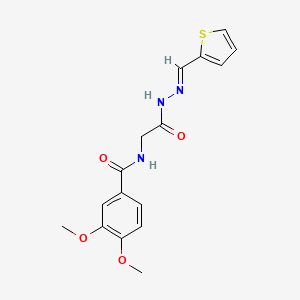
N,N-DI(3-PYRIDYL)ISOPHTHALAMIDE
Vue d'ensemble
Description
N,N-DI(3-PYRIDYL)ISOPHTHALAMIDE is a compound that belongs to the class of bis-pyridyl-bis-amides. It is characterized by the presence of two pyridyl groups attached to an isophthalamide backbone. This compound is of significant interest in the field of coordination chemistry due to its ability to form coordination polymers and metal-organic frameworks (MOFs) with various metal ions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DI(3-PYRIDYL)ISOPHTHALAMIDE typically involves the reaction of isophthalic acid with 3-aminopyridine in the presence of a dehydrating agent such as triphenylphosphite. The reaction is carried out in a solvent like pyridine at elevated temperatures (around 110°C) to facilitate the formation of the amide bonds .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-DI(3-PYRIDYL)ISOPHTHALAMIDE can undergo various chemical reactions, including:
Coordination Reactions: It can form coordination complexes with metal ions, leading to the formation of coordination polymers and MOFs.
Hydrogen Bonding: The amide groups can participate in hydrogen bonding, influencing the compound’s solid-state structure.
Common Reagents and Conditions
Metal Salts: Common metal salts used in coordination reactions include cadmium nitrate, cobalt chloride, and copper acetate.
Solvents: Pyridine, methanol, and water are frequently used solvents in these reactions.
Major Products Formed
Coordination Polymers: The reaction with metal salts can lead to the formation of one-dimensional, two-dimensional, or three-dimensional coordination polymers.
Metal-Organic Frameworks: Depending on the reaction conditions and metal ions used, various MOFs with unique structural properties can be synthesized.
Applications De Recherche Scientifique
N,N-DI(3-PYRIDYL)ISOPHTHALAMIDE has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which N,N-DI(3-PYRIDYL)ISOPHTHALAMIDE exerts its effects is primarily through its ability to coordinate with metal ions and form stable complexes. The molecular targets include various metal ions, and the pathways involved are related to coordination chemistry and hydrogen bonding interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-bis(4-pyridyl)isophthalamide: Similar in structure but with pyridyl groups at the 4-position instead of the 3-position.
N,N’-bis(3-pyridyl)terephthalamide: Similar backbone but with terephthalic acid instead of isophthalic acid.
Uniqueness
N,N-DI(3-PYRIDYL)ISOPHTHALAMIDE is unique due to its specific arrangement of pyridyl groups and the resulting coordination chemistry properties. This uniqueness allows it to form distinct coordination polymers and MOFs with different structural and functional characteristics compared to its analogs .
Propriétés
IUPAC Name |
1-N,3-N-dipyridin-3-ylbenzene-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c23-17(21-15-6-2-8-19-11-15)13-4-1-5-14(10-13)18(24)22-16-7-3-9-20-12-16/h1-12H,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHDYYIPUWNLTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CN=CC=C2)C(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001251896 | |
| Record name | N1,N3-Di-3-pyridinyl-1,3-benzenedicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001251896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82311-82-8 | |
| Record name | N1,N3-Di-3-pyridinyl-1,3-benzenedicarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82311-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N1,N3-Di-3-pyridinyl-1,3-benzenedicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001251896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-[(E)-(5-methylfuran-2-yl)methylideneamino]benzenesulfonamide](/img/structure/B5532597.png)

![1-[4-(3,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-3-[1,2,4]triazol-1-yl-propan-1-one](/img/structure/B5532625.png)


![3-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE](/img/structure/B5532644.png)
![N-[(2-chloro-3-pyridinyl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5532646.png)

![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5532656.png)


![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5532668.png)
![8-[(3,5-dimethylisoxazol-4-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5532675.png)
![2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B5532689.png)
